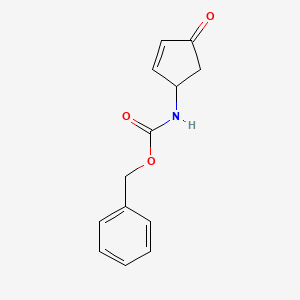

benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDZYLKOHBZJJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate

An In-Depth Technical Guide to the Synthesis of Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate

Abstract

The 4-aminocyclopent-2-en-1-one scaffold is a privileged structural motif found in a multitude of biologically active natural products and serves as a critical chiral building block in medicinal chemistry. Its strategic importance necessitates robust and stereocontrolled synthetic routes. This guide provides a comprehensive overview of the synthesis of this compound, a key N-protected derivative. We will delve into prevalent synthetic strategies, with a detailed focus on a modern, enantiodivergent approach that allows for the preparation of either enantiomer from a single chiral precursor. This document explains the underlying reaction mechanisms, critical experimental considerations, and provides a detailed, field-tested protocol for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Versatile Synthon

Substituted cyclopentenone rings are foundational components in numerous bioactive molecules, including prostaglandins and carbocyclic nucleosides.[1][2] The introduction of a nitrogen atom at the C4-position creates the 4-aminocyclopentenone core, a synthon of immense value due to the diverse chemical modifications it enables.[1][3] The strategic placement of the amine and the enone functionality allows for orthogonal chemical manipulations, such as Michael additions, side-chain installations, and further heterocyclic elaborations.

To harness its synthetic potential, the amine is typically masked with a protecting group. The benzyloxycarbonyl (Cbz or Z) group is a classic choice, renowned for its stability across a wide range of reaction conditions and its clean removal via catalytic hydrogenolysis.[4][5] The title compound, this compound, is therefore a highly sought-after intermediate for constructing complex molecular architectures. While many synthetic routes have been developed, including those employing enzymatic resolutions[2][6] and asymmetric rearrangements[3], this guide will focus on an enantiodivergent strategy adapted from highly successful syntheses of analogous N-Boc protected compounds.[1][7] This approach is particularly powerful as it provides access to both enantiomers of the target molecule from a single, readily available chiral starting material.

Synthetic Strategies: An Overview

The efficient construction of enantiomerically pure N-protected 4-aminocyclopent-2-en-1-ones is a well-explored area of organic synthesis. The primary challenge lies in the precise control of the stereocenter bearing the amino group. Several successful strategies have emerged:

-

Enzymatic Kinetic Resolution (EKR): This method often starts with a racemic mixture of 4-hydroxycyclopent-2-enone. A lipase is used to selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (as the unreacted alcohol).[2] Subsequent chemical steps can convert the resolved alcohol into the desired aminocyclopentenone.

-

Asymmetric Synthesis from Chiral Pool: Syntheses can commence from naturally occurring chiral molecules, such as tartaric acid or sugars.[8] These routes leverage the inherent stereochemistry of the starting material to build the cyclopentenone core, but can sometimes be lengthy.

-

Catalytic Asymmetric Methods: Modern approaches utilize chiral catalysts to induce enantioselectivity. This includes asymmetric hydrogenations, Nazarov cyclizations, and Pauson-Khand reactions to construct the cyclopentenone ring with high enantiomeric excess.[2][9]

-

Enantiodivergent Synthesis: This elegant strategy uses a single enantiopure starting material to generate both enantiomers of the product. This is typically achieved by subjecting a key intermediate to a reaction that either retains or inverts its stereochemistry. A powerful example involves the use of the Mitsunobu reaction for stereochemical inversion, a core component of the detailed protocol below.[1][7]

In-Depth Protocol: An Enantiodivergent Route

The following protocol is adapted from the robust enantiodivergent synthesis of the analogous N-Boc protected compound developed by Conway and Evans, which showcases exceptional control and versatility.[1][7] The synthesis begins with the enantiopure (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one, which can be prepared via established enzymatic resolution methods.[8]

Overall Synthetic Workflow

The multi-step synthesis involves a stereoselective reduction, introduction of the nitrogen nucleophile via a Mitsunobu reaction, deprotection of the silyl ether, and a final oxidation to furnish the target enone. Critically, a second Mitsunobu reaction can be used to invert the stereocenter of an intermediate alcohol, providing access to the opposite enantiomer of the final product.

Caption: Enantiodivergent synthesis workflow.

Experimental Procedure

Step 1: Stereoselective Reduction of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone

-

To a solution of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone (1.0 equiv.) in methanol at 0 °C, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equiv.).

-

Stir the suspension for 15 minutes until the salt is well-dispersed.

-

Add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 30 min), quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude product is a diastereomeric mixture of alcohols. Purify by flash column chromatography on silica gel to separate the major (syn, 1R,4S) and minor (anti, 1S,4S) diastereomers. The major isomer is carried forward.

Step 2: Mitsunobu Amination with Benzyl Carbamate

-

To a solution of the purified (1R,4S)-alcohol from Step 1 (1.0 equiv.), triphenylphosphine (PPh₃, 1.5 equiv.), and benzyl carbamate (1.5 equiv.)[4][5] in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DIAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours under an inert atmosphere (N₂ or Ar).

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.

-

Purify the residue directly by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the TBS-protected N-Cbz amino alcohol. This reaction proceeds with inversion of stereochemistry at the C1 position.

Step 3: Silyl Ether Deprotection

-

Dissolve the product from Step 2 (1.0 equiv.) in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv.) or a buffered solution of hydrogen fluoride (e.g., HF-Pyridine) at 0 °C.

-

Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.

-

Quench with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to afford the pure diol.

Step 4: Oxidation to the Final Product

-

To a solution of the diol from Step 3 (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (DMP, 1.5 equiv.).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor by TLC. Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate (Na₂S₂O₃).

-

Stir vigorously for 30 minutes until the layers are clear. Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to yield This compound as the final product. Characterize by NMR, HRMS, and optical rotation to confirm identity and enantiopurity.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Purpose | Typical Yield (based on analogues) |

| 1 | Luche Reduction | CeCl₃·7H₂O, NaBH₄ | Stereoselective reduction of ketone to alcohol. | >90% (combined diastereomers) |

| 2 | Mitsunobu Amination | PPh₃, DIAD, Benzyl Carbamate | Sₙ2 introduction of the N-Cbz group with inversion. | 60-75% |

| 3 | Deprotection | TBAF or HF-Pyridine | Removal of the TBS silyl ether protecting group. | >90% |

| 4 | Oxidation | Dess-Martin Periodinane (DMP) | Oxidation of the secondary alcohol to the target enone. | 75-85%[1][7] |

Mechanism and Key Scientific Principles

The Mitsunobu Reaction: A Tool for Stereochemical Control

The Mitsunobu reaction is central to this synthetic strategy, employed for both stereochemical inversion and amine introduction. Its mechanism involves the activation of a primary or secondary alcohol to facilitate nucleophilic substitution.

Caption: Simplified mechanism of the Mitsunobu reaction.

-

Activation: Triphenylphosphine attacks the azodicarboxylate (DIAD), forming a betaine intermediate. This species then protonates the nucleophile (benzyl carbamate) and deprotonates the alcohol, creating a potent phosphonium alkoxide.

-

Substitution: The activated oxygen of the alcohol is now an excellent leaving group (-OPPh₃). The conjugate base of the nucleophile (Cbz-NH⁻) performs an Sₙ2 attack, displacing the triphenylphosphine oxide.

-

Inversion: Crucially, because the reaction proceeds via an Sₙ2 pathway, the substitution occurs with a complete inversion of stereochemistry at the carbon center. This predictable outcome is exploited to convert the (1R,4S)-alcohol into the (1S)-amino product. The same principle is used to invert the undesired (1R,4S)-diol to the (1S,4S)-diol using benzoic acid as the nucleophile, thereby enabling the enantiodivergent approach.[1][7]

Orthogonal Protecting Group Strategy

This synthesis relies on an orthogonal protecting group strategy to selectively mask and unmask different functional groups.

-

TBS (tert-butyldimethylsilyl) Ether: Protects the C4-hydroxyl group. It is stable to the basic and nucleophilic conditions of the Mitsunobu reaction but is readily cleaved by fluoride ions (TBAF, HF).

-

Cbz (Benzyloxycarbonyl) Carbamate: Protects the C1-amino group. It is stable to the oxidative conditions of the final step and fluoride treatment. It is typically removed under reductive conditions (e.g., H₂, Pd/C), which would not interfere with the other functional groups in the final product. This orthogonality is essential for the selective manipulation required in complex syntheses.

Conclusion

The synthesis of this compound is a critical undertaking for chemists engaged in the synthesis of complex nitrogen-containing molecules. The enantiodivergent strategy detailed herein offers a modern, flexible, and highly stereocontrolled route to this valuable building block. By leveraging the predictable Sₙ2 inversion of the Mitsunobu reaction and a robust orthogonal protecting group scheme, researchers can efficiently access either enantiomer of the target compound from a single chiral precursor. This guide provides both the theoretical underpinnings and a practical, step-by-step protocol to empower scientists in their synthetic endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl carbamate | 621-84-1 [chemicalbook.com]

- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclopentenone synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Chemical Properties of Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate, a molecule incorporating a reactive cyclopentenone ring and a stable benzyl carbamate protecting group, represents a versatile building block in modern organic synthesis. The inherent functionalities of this compound—a Michael acceptor, a ketone, an alkene, and a protected amine—offer a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, an analysis of its reactivity, and a summary of its spectroscopic signature. Understanding these core attributes is essential for its effective application in synthetic chemistry and drug discovery programs. The cyclopentenone core is a prevalent motif in numerous biologically active natural products, underscoring the potential of this carbamate derivative as a key intermediate in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and predicted spectroscopic properties of this compound is presented below. It is important to note that while some data are available from commercial suppliers, detailed experimental characterization is not extensively published. Therefore, some properties are inferred from its close structural analog, tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate.

| Property | Value | Source/Reference |

| CAS Number | 138499-01-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₃NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 231.25 g/mol | --INVALID-LINK--[1] |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Solubility | Predicted: Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), ethyl acetate, and other common organic solvents. Moderately soluble in water.[2] | Inferred from benzyl carbamate[3] |

| ¹H NMR (CDCl₃) | Predicted δ (ppm): 7.40-7.28 (m, 5H, Ar-H), 6.2 (dd, 1H, vinyl H), 6.1 (dd, 1H, vinyl H), 5.1 (s, 2H, CH₂Ph), 5.0 (m, 1H, CH-N), 2.7 (dd, 1H, CH₂), 2.3 (dd, 1H, CH₂) | Inferred from N-Boc analog and benzyl carbamate |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm): 206 (C=O, ketone), 156 (C=O, carbamate), 160 (vinyl C), 136 (Ar-C), 132 (vinyl C), 128.5 (Ar-C), 128.2 (Ar-C), 128.0 (Ar-C), 67 (CH₂Ph), 55 (CH-N), 45 (CH₂) | Inferred from N-Boc analog and benzyl carbamate |

| FTIR (cm⁻¹) | Predicted: ~3300 (N-H), ~1720 (C=O, ketone), ~1690 (C=O, carbamate), ~1600 (C=C), ~1520 (N-H bend), ~1250 (C-O) | Inferred from N-Boc analog and benzyl carbamate |

| Mass Spectrum | Predicted m/z: 231 (M⁺), 108 (C₇H₈O⁺), 91 (C₇H₇⁺) | Inferred from fragmentation patterns |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a multi-step sequence starting from a suitable cyclopentenone precursor. The following protocol is adapted from a reliable, published synthesis of the analogous N-Boc protected compound, providing a robust and reproducible methodology.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Hydroxyl Group

-

To a solution of (S)-4-hydroxycyclopent-2-enone (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the TBS-protected cyclopentenone.

Step 2: Luche Reduction

-

Dissolve the protected cyclopentenone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at 0 °C.

-

Add NaBH₄ (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir for 30 minutes, then quench the reaction with acetone.

-

Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

The resulting diastereomeric allylic alcohols are typically used in the next step without further purification.

Step 3: Mitsunobu Reaction

-

To a solution of the allylic alcohols (1.0 eq), benzyl carbamate (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in dry THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Concentrate the reaction mixture in vacuo and purify by flash column chromatography to afford the Cbz-protected aminocyclopentene.

Step 4: Deprotection of the Hydroxyl Group

-

Dissolve the protected aminocyclopentene (1.0 eq) in THF.

-

Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).

-

Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Quench with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the allylic alcohol.

Step 5: Oxidation

-

To a solution of the allylic alcohol (1.0 eq) in dry DCM at 0 °C, add Dess-Martin periodinane (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Upon completion, quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

-

Stir vigorously until the layers are clear, then separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the final product, this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional groups: the α,β-unsaturated ketone, the carbamate, and the chiral center at the 4-position.

Reactivity of the Cyclopentenone Moiety

The enone system is a powerful Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of nucleophiles, including organocuprates, thiols, and amines. This reactivity allows for the introduction of diverse substituents at the 5-position of the cyclopentenone ring. The ketone at the 1-position can undergo standard carbonyl chemistry, such as reduction, Grignard addition, and Wittig reactions. The double bond can also participate in cycloaddition reactions, such as Diels-Alder reactions.

Reactivity of the Carbamate Moiety

The benzyl carbamate (Cbz or Z) group is a robust protecting group for the amine. It is stable to a wide range of nucleophilic and basic conditions.[4] Deprotection is typically achieved through hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. This orthogonality allows for selective manipulation of other functional groups in the molecule without affecting the protected amine.

Stereochemistry

The stereocenter at the 4-position of the cyclopentenone ring is crucial for the synthesis of enantiomerically pure target molecules. The stereochemical outcome of reactions at the enone system can often be influenced by the existing stereocenter, leading to diastereoselective transformations.

Reaction Pathways Diagram

References

The Versatile Synthon: A Technical Guide to Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate

CAS Number: 138499-01-1[1]

Abstract

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional architecture, combining a reactive α,β-unsaturated ketone within a cyclopentenone ring and a readily manipulable Cbz-protected amine, renders it an exceptionally valuable precursor for a diverse array of complex molecular targets. This guide provides an in-depth exploration of its synthesis, chemical properties, and strategic applications, with a particular focus on its emerging role in the development of targeted protein degraders and antiviral agents. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective are presented to empower researchers, scientists, and drug development professionals in leveraging this versatile synthon for next-generation therapeutic innovation.

Introduction: A Scaffold of Strategic Importance

In the landscape of drug discovery, the quest for molecular scaffolds that offer both structural rigidity and functional versatility is paramount. This compound, a derivative of 4-aminocyclopent-2-en-1-one, has emerged as a synthon of significant interest. The cyclopentenone core is a recurring motif in a multitude of bioactive natural products.[2] Its inherent reactivity as a Michael acceptor allows for the stereocontrolled introduction of various substituents, making it a powerful tool for constructing complex molecular architectures.[2]

The strategic placement of a benzyloxycarbonyl (Cbz)-protected amine at the C4 position further enhances its utility. The Cbz group is a well-established protecting group for amines, offering robust stability across a range of reaction conditions while being amenable to clean and efficient removal, typically via catalytic hydrogenolysis.[3][4] This orthogonal handle allows for selective manipulation of the amine functionality, crucial in multi-step synthetic sequences.

This guide will dissect the core attributes of this molecule, from its synthesis to its application, providing a comprehensive resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its successful application.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 138499-01-1 | |

| Molecular Formula | C₁₃H₁₃NO₃ | |

| Molecular Weight | 231.25 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [5] |

| Canonical SMILES | O=C1C=CC(NC(=O)OCC2=CC=CC=C2)C1 | [1] |

| InChI | InChI=1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16) | [1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the cyclopentenone ring, the methine proton attached to the nitrogen, the methylene protons of the benzyl group, and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate, the olefinic carbons, and the carbons of the benzyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the carbamate, the C=O stretching of both the ketone and the carbamate, and the C=C stretching of the alkene and aromatic ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Synthesis and Purification

The synthesis of this compound typically involves the introduction of the Cbz-protected amine onto a cyclopentenone precursor. While a specific, detailed protocol for this exact molecule is not widely published, a reliable synthetic strategy can be constructed based on established methods for the preparation of analogous N-protected 4-aminocyclopentenones.

The general approach often starts from a suitable cyclopentenone derivative, which is then converted to the corresponding amine and subsequently protected. An enantioselective synthesis is crucial for applications in drug discovery, often employing chiral starting materials or asymmetric catalytic methods.

Diagram 1: Retrosynthetic Analysis

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Buy Online - this compound - 97%, high purity , CAS No.138499-01-1 - We Deliver Worldwide [allschoolabs.com]

- 6. rsc.org [rsc.org]

- 7. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]

An In-depth Technical Guide to the Spectral Characteristics of Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate

This technical guide provides a detailed analysis of the spectral data for benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate, a compound of interest for researchers and scientists in the field of drug development and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines empirical data from structurally related compounds with established spectroscopic principles to present a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach offers valuable insights for the identification, characterization, and quality control of this compound in a research setting.

Molecular Structure and Key Features

This compound (C₁₃H₁₃NO₃, Molecular Weight: 231.25 g/mol ) incorporates several key functional groups that dictate its spectral behavior: a benzyl carbamate moiety and a 4-oxocyclopent-2-en-1-yl ring system. Understanding the individual contributions of these components is crucial for the accurate interpretation of the spectral data.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Ar-H (benzyl) |

| ~6.80 | dd | 1H | CH =CH-C=O |

| ~6.20 | d | 1H | CH=CH -C=O |

| ~5.50 | d | 1H | NH |

| ~5.15 | s | 2H | O-CH₂ -Ph |

| ~5.00 | m | 1H | N-CH |

| ~2.80 | dd | 1H | CH H' |

| ~2.40 | dd | 1H | CHH' |

Interpretation of the ¹H NMR Spectrum

The aromatic protons of the benzyl group are expected to appear as a multiplet in the range of 7.30-7.40 ppm. The two vinyl protons of the cyclopentenone ring will be distinct. The proton adjacent to the carbonyl group is expected to be downfield (~6.80 ppm) due to deshielding, appearing as a doublet of doublets. The other vinyl proton should appear as a doublet at a slightly higher field (~6.20 ppm). The carbamate N-H proton is predicted to be a doublet around 5.50 ppm. The benzylic methylene protons will likely appear as a sharp singlet at approximately 5.15 ppm. The methine proton attached to the nitrogen is expected to be a multiplet around 5.00 ppm. The two diastereotopic methylene protons of the cyclopentenone ring will present as two separate signals, likely doublet of doublets, around 2.80 and 2.40 ppm.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~206.0 | C =O (cyclopentenone) |

| ~156.0 | C =O (carbamate) |

| ~148.0 | C H=CH-C=O |

| ~136.0 | Ar-C (ipso, benzyl) |

| ~135.0 | CH=C H-C=O |

| ~128.8 | Ar-C H (benzyl) |

| ~128.5 | Ar-C H (benzyl) |

| ~128.2 | Ar-C H (benzyl) |

| ~67.0 | O-C H₂-Ph |

| ~55.0 | N-C H |

| ~45.0 | C H₂ |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the cyclopentenone is expected to have the most downfield chemical shift, around 206.0 ppm. The carbamate carbonyl carbon will likely appear around 156.0 ppm. The two vinyl carbons are predicted to be at approximately 148.0 and 135.0 ppm. The aromatic carbons of the benzyl group will have characteristic shifts, with the ipso-carbon around 136.0 ppm and the protonated carbons between 128.0 and 129.0 ppm. The benzylic carbon is expected at ~67.0 ppm. The methine carbon attached to the nitrogen should be around 55.0 ppm, and the methylene carbon of the cyclopentenone ring is predicted to be at approximately 45.0 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the spectra on a 500 MHz spectrometer at room temperature. For ¹H NMR, a standard pulse program with a sufficient number of scans (e.g., 16) should be used. For ¹³C NMR, a proton-decoupled pulse sequence with a larger number of scans (e.g., 1024) is recommended to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm. For the ¹H NMR spectrum, perform integration to determine the relative number of protons for each signal.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the carbamate and the α,β-unsaturated ketone.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1715 | Strong | C=O stretch (carbamate) |

| ~1685 | Strong | C=O stretch (enone) |

| ~1620 | Medium | C=C stretch (alkene) |

| ~1530 | Medium | N-H bend |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~700-750 | Strong | Aromatic C-H bend (out-of-plane) |

Interpretation of the IR Spectrum

The N-H stretching vibration of the carbamate is expected to appear as a medium-intensity band around 3350 cm⁻¹. The aromatic C-H stretching will be observed at approximately 3050 cm⁻¹. Two strong carbonyl absorptions are predicted: one for the carbamate C=O at a higher wavenumber (~1715 cm⁻¹) and one for the conjugated enone C=O at a lower wavenumber (~1685 cm⁻¹). The C=C double bond of the cyclopentenone ring will likely show a medium-intensity band around 1620 cm⁻¹. The N-H bending vibration is expected near 1530 cm⁻¹. A strong C-O stretching band from the carbamate group should be present around 1250 cm⁻¹. Finally, strong out-of-plane C-H bending vibrations from the monosubstituted benzene ring are expected in the 700-750 cm⁻¹ region.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Predicted Mass Spectrum Data (ESI-MS)

| m/z | Predicted Ion |

| 232.09 | [M+H]⁺ |

| 254.07 | [M+Na]⁺ |

Predicted Fragmentation Pattern

Upon collision-induced dissociation (CID) of the [M+H]⁺ ion, several characteristic fragment ions can be expected:

-

Loss of the benzyl group (C₇H₇, 91 Da): This is a very common fragmentation pathway for benzyl-containing compounds, leading to a fragment at m/z 141.

-

Loss of benzyloxycarbonyl group (C₈H₇O₂, 135 Da): Cleavage of the N-Cbz bond would result in a fragment corresponding to the protonated 4-aminocyclopent-2-en-1-one at m/z 97.

-

Formation of the tropylium ion (C₇H₇⁺, 91 Da): A prominent peak at m/z 91 is highly indicative of the benzyl moiety.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 232) as the precursor ion and applying a suitable collision energy.

Proposed Synthesis

A plausible synthetic route to this compound involves the reaction of 4-aminocyclopent-2-en-1-one with benzyl chloroformate in the presence of a base.

Caption: Proposed synthesis of the title compound.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the key spectral features of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive set of expected NMR, IR, and MS data has been compiled. The provided experimental protocols offer a standardized approach for researchers to acquire and validate this data. This guide serves as a valuable resource for the scientific community engaged in the synthesis and characterization of this and related compounds, facilitating more efficient and accurate research and development.

A Comprehensive Technical Guide to the Chiral Resolution of 4-Aminocyclopent-2-enone and Its Precursors

Introduction

In the landscape of modern drug discovery and pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. Chiral molecules often exhibit profoundly different pharmacological and toxicological profiles, making stereochemical control a critical aspect of synthesis design. Among the vast array of valuable chiral building blocks, 4-aminocyclopent-2-enone and its derivatives stand out as pivotal intermediates.[1] Their rigid, five-membered ring structure is a key pharmacophore in a variety of bioactive molecules, most notably carbocyclic nucleosides—potent antiviral and anticancer agents—and prostaglandins.[2][3][4]

The challenge, however, lies in obtaining these cyclopentenone scaffolds in a single enantiomeric form. While direct asymmetric synthesis has made significant strides, classical and enzymatic resolution of racemic mixtures remains a robust, scalable, and often more practical approach in many industrial and academic settings.[5] This guide provides an in-depth technical exploration of the core methodologies for the chiral resolution of 4-aminocyclopent-2-enone precursors. We will move beyond simple procedural lists to dissect the underlying principles and the causal logic behind experimental design, empowering researchers to select and optimize the most suitable strategy for their specific needs. This document is structured to provide field-proven insights into three primary resolution techniques: Enzymatic Kinetic Resolution (EKR), Diastereomeric Salt Formation, and Preparative Chiral Chromatography.

Section 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolution is a powerful technique that leverages the exquisite stereoselectivity of natural catalysts.[6] For cyclopentenone precursors, this method is highly valued for its mild reaction conditions, high enantioselectivity, and operational simplicity.[2]

The Principle of Kinetic Resolution

Kinetic resolution differentiates two enantiomers in a racemic mixture because one reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme.[7] The enzyme selectively transforms the more reactive enantiomer into a new product, which can then be separated from the unreacted, enantioenriched starting material. A critical concept in EKR is that the theoretical maximum yield for a single enantiomer (either the product or the remaining starting material) is 50%.[8]

dot

Caption: Principle of Enzymatic Kinetic Resolution (EKR).

Causality Behind Experimental Choices

The successful application of EKR hinges on strategic decisions regarding the substrate, enzyme, and reaction conditions.

-

Substrate Selection: The 4-aminocyclopent-2-enone structure itself lacks a common functional group for enzymes like lipases to act upon. Therefore, resolution is almost always performed on a precursor, typically a racemic cis-4-aminocyclopent-2-en-1-ol.[9] The hydroxyl group serves as the essential "handle" for the enzyme to catalyze a stereoselective acylation or hydrolysis.

-

N-Protection: The primary amine of the substrate is typically protected (e.g., with Boc or Cbz groups) before the resolution step.[9][10] This is done for two primary reasons: first, to prevent the amine from acting as a competing nucleophile during acylation, and second, to modify the substrate's structure to enhance recognition and selectivity by the enzyme.

-

Enzyme Selection: Lipases are the most common class of enzymes for this transformation due to their broad substrate tolerance and commercial availability.[2] Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas species are frequently reported to give high enantioselectivity.[9][11] The choice of enzyme is often the result of empirical screening, as subtle changes in the substrate can dramatically alter an enzyme's performance.

-

Acyl Donor and Solvent: In a transesterification (acylation) reaction, an acyl donor is required. Vinyl acetate is a popular choice because the vinyl alcohol tautomerizes to acetaldehyde, rendering the reaction effectively irreversible.[11][12] For hydrolysis reactions, a buffered aqueous solution is used. The choice of organic solvent (e.g., diethyl ether, TBME) is also critical as it affects enzyme activity and stability.[11]

Data Presentation: Lipase-Catalyzed Resolution of Cyclopentenol Precursors

The following table summarizes representative data from literature, highlighting the effectiveness of enzymatic resolution.

| Enzyme | Substrate | Reaction Type | Conversion | Product | Product ee | Ref. |

| Candida antarctica B Lipase | (±)-cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol | Acetylation | ~40% | (-)-Acetate | 90% | [9] |

| Pseudomonas species Lipase | (±)-cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol | Acetylation | ~40% | (-)-Acetate | 92% | [9] |

| Electric Eel Acetylcholine Esterase | (±)-cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate | Hydrolysis | ~40% | (+)-Alcohol | 92% | [9] |

Experimental Protocol: EKR of (±)-cis-N-Boc-4-aminocyclopent-2-en-1-ol

This protocol is a representative workflow based on established methodologies.[9]

-

Substrate Preparation: Synthesize the racemic precursor, (±)-cis-N-Boc-4-aminocyclopent-2-en-1-ol, via established routes (e.g., hetero-Diels-Alder reaction followed by reduction).

-

Enzymatic Reaction Setup:

-

To a solution of the racemic alcohol (1.0 equiv.) in an appropriate organic solvent (e.g., diisopropyl ether, ~0.1 M), add vinyl acetate (1.5-2.0 equiv.).

-

Add the selected lipase (e.g., Novozym 435, 10-20% w/w of the substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

-

Reaction Monitoring:

-

Monitor the reaction progress by taking aliquots at regular intervals.

-

Analyze the aliquots using chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed acetate.

-

The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.

-

-

Work-up and Separation:

-

Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting product (the acetate ester) from the unreacted starting material (the alcohol) using standard column chromatography on silica gel.

-

-

Characterization: Confirm the identity and determine the enantiomeric purity of both the isolated acetate and the recovered alcohol using analytical techniques such as NMR spectroscopy and chiral HPLC.

Section 2: Resolution via Diastereomeric Salt Formation

This classical chemical method is a cornerstone of industrial-scale chiral separations.[13] It relies on the principle that diastereomers, unlike enantiomers, have different physical properties, most critically, different solubilities.[14]

The Principle of Diastereomeric Salt Resolution

The racemic mixture, which must contain an acidic or basic functional group, is treated with an enantiomerically pure chiral resolving agent (a chiral base or acid, respectively).[13] This acid-base reaction forms a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these salts often exhibit significantly different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize, allowing for its separation by simple filtration.[15][16] The resolved amine or acid is then liberated from the salt.

dot

Caption: Workflow for Diastereomeric Salt Formation.

Causality Behind Experimental Choices

-

Selection of Resolving Agent: The choice of resolving agent is critical. For resolving the basic 4-aminocyclopent-2-enone, an enantiomerically pure chiral acid is required. Common choices include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[16] A key consideration is the pKa difference between the amine and the chiral acid; a difference of at least 2 pKa units is generally preferred to ensure efficient salt formation.[14]

-

Solvent Screening: The success of this method is highly dependent on the solvent system. The ideal solvent must provide a significant difference in the solubility of the two diastereomeric salts.[15] This process is largely empirical, and a screening of various solvents and solvent mixtures (e.g., alcohols, esters, ketones, and their combinations with water) is necessary to identify optimal conditions.[14]

Experimental Protocol: General Workflow for Diastereomeric Salt Resolution

-

Resolving Agent and Solvent Screening:

-

In parallel vials, dissolve the racemic 4-aminocyclopent-2-enone in a range of solvents.

-

Add a stoichiometric amount (typically 0.5-1.0 equivalents) of the selected chiral resolving acid.

-

Allow the solutions to stir, cool, or evaporate slowly to induce crystallization.

-

Identify the systems that produce crystalline solids.

-

-

Optimization of Crystallization:

-

For the most promising solvent/resolving agent pairs, optimize the conditions (concentration, temperature profile, stoichiometry) to maximize the yield and diastereomeric purity of the crystalline salt.

-

The purity of the crystallized salt can be checked by measuring its specific rotation or by liberating the amine and analyzing it by chiral HPLC.

-

-

Scale-Up and Isolation:

-

Perform the crystallization on a larger scale using the optimized conditions.

-

Isolate the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

-

-

Liberation of the Free Amine:

-

Dissolve the isolated salt in water.

-

Add a base (e.g., NaOH, NaHCO₃) to neutralize the chiral acid and deprotonate the amine.

-

Extract the enantiomerically pure 4-aminocyclopent-2-enone into an organic solvent.

-

Wash, dry, and concentrate the organic layer to yield the final product. The chiral resolving agent can often be recovered from the aqueous layer.

-

Section 3: Preparative Chiral Chromatography

Chiral chromatography is a powerful and versatile separation technique that can be applied to a wide range of racemates. While often used for analytical purposes, it is readily scalable for preparative isolation of enantiomers.[17]

The Principle of Chiral Chromatography

This method employs a Chiral Stationary Phase (CSP) within an HPLC column. The CSP is composed of a chiral material that interacts diastereomerically with the enantiomers of the analyte.[18] These transient, differing interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks.

Causality Behind Experimental Choices

-

Column Selection (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including amines.[17][18] Columns like CHIRALCEL® and LUX® are industry standards.

-

Mobile Phase Optimization: The mobile phase composition directly influences retention times and resolution. For polysaccharide columns, typical mobile phases consist of a non-polar solvent (like n-hexane or c-hexane) and a polar modifier (like isopropanol or ethanol).[18] Small amounts of an additive, such as diethylamine (DEA) for basic analytes, are often required to improve peak shape and prevent tailing.[17]

Experimental Protocol: General Workflow for Preparative HPLC Resolution

-

Analytical Method Development:

-

Screen various chiral columns (e.g., cellulose-based, amylose-based) with the racemic 4-aminocyclopent-2-enone.

-

Optimize the mobile phase composition (ratio of hexane to alcohol) and the additive concentration to achieve baseline separation (Resolution > 1.5) with reasonable retention times.

-

-

Loading Study and Scale-Up:

-

Once an analytical method is established, perform a loading study to determine the maximum amount of racemate that can be injected without compromising separation.

-

Scale up the separation to a larger-diameter preparative column, adjusting the flow rate accordingly.

-

-

Fraction Collection and Analysis:

-

Inject the racemic mixture onto the preparative column.

-

Collect the fractions corresponding to each enantiomer peak as they elute from the detector.

-

Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

-

-

Product Isolation:

-

Combine the pure fractions for each enantiomer.

-

Remove the mobile phase solvent under reduced pressure to obtain the enantiomerically pure products.

-

Conclusion: A Strategic Perspective on Method Selection

The resolution of chiral 4-aminocyclopent-2-enone and its precursors is a critical step in the synthesis of numerous high-value pharmaceutical compounds. The choice between enzymatic resolution, diastereomeric salt formation, and preparative chromatography is a strategic one, dictated by factors such as scale, cost, development time, and available expertise.

-

Enzymatic Kinetic Resolution offers elegance and high selectivity under mild conditions, making it ideal for producing high-purity materials. Its primary drawback is the 50% theoretical yield limit, though this can be overcome if an efficient racemization of the unwanted enantiomer is possible.

-

Diastereomeric Salt Formation is a time-tested, often cost-effective method that is highly amenable to large-scale industrial production. However, the process of identifying the right combination of resolving agent and solvent can be labor-intensive and empirical.

-

Preparative Chiral Chromatography provides the most versatile and rapid path to obtaining both enantiomers in high purity. While historically expensive, advances in stationary phase technology and solvent recycling have made it increasingly viable for larger-scale separations.

Ultimately, a thorough understanding of the principles and experimental nuances of each technique, as detailed in this guide, provides the drug development professional with the necessary tools to devise a robust and efficient strategy for accessing these vital chiral building blocks.

References

- 1. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Chiral Cyclopentenones. (2016) | Svilen P. Simeonov | 213 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 8. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Collection - Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 14. researchgate.net [researchgate.net]

- 15. unchainedlabs.com [unchainedlabs.com]

- 16. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate: Synthesis, Applications, and Sourcing for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate, a key building block in modern medicinal chemistry, has garnered significant attention for its role in the synthesis of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of this versatile compound, including its synthesis, characterization, applications in drug discovery, and a comparative analysis of commercial suppliers. Authored from the perspective of a Senior Application Scientist, this document synthesizes field-proven insights with established scientific principles to equip researchers with the knowledge necessary for its effective utilization.

Introduction: The Strategic Importance of a Versatile Building Block

This compound (CAS No. 138499-01-1) is a chiral cyclopentenone derivative featuring a benzyl carbamate (Cbz) protected amine.[1][2] This structural combination makes it an invaluable intermediate in the synthesis of complex molecules, most notably in the burgeoning field of targeted protein degradation.[3] The cyclopentenone core provides a rigid scaffold amenable to further functionalization, while the Cbz-protected amine offers a stable yet readily cleavable handle for synthetic elaboration.

The primary driver for the increased interest in this molecule is its application as a precursor for ligands that bind to E3 ubiquitin ligases, a critical component of PROTACs.[3][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] This technology represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins.

This guide will delve into the synthetic pathways to obtain this key intermediate, with a focus on achieving high enantiopurity, a critical factor for its biological applications. Furthermore, we will explore its role in the design and synthesis of PROTACs and provide practical guidance on sourcing high-quality material.

Synthesis and Characterization: A Pathway to a High-Purity Intermediate

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves the preparation of a chiral amino alcohol precursor, followed by protection of the amino group and subsequent oxidation of the alcohol to the ketone.

Synthesis of the Chiral Precursor: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

The enantiomerically pure precursor, ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol, is a critical starting material.[7][8][9] Its synthesis has been a subject of significant research, with enzymatic resolution being a key technology to achieve high enantiomeric excess (>98% ee).[7] This precursor provides the necessary cis-1,4-disubstituted cyclopentene backbone with the correct stereochemistry for subsequent reactions.[7]

Carboxybenzyl (Cbz) Protection of the Amine

The protection of the primary amine in ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol is crucial to prevent side reactions in the subsequent oxidation step. The carboxybenzyl (Cbz or Z) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal via hydrogenolysis.[10][11]

The protection reaction is typically carried out by reacting the amino alcohol with benzyl chloroformate in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent system like a mixture of tetrahydrofuran and water.[11] The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion.

Experimental Protocol: Cbz Protection of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

-

Dissolution: Dissolve ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until dissolved.

-

Addition of Cbz-Cl: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, benzyl N-((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate, can be purified by silica gel column chromatography.[12]

Oxidation to this compound

The final step in the synthesis is the oxidation of the secondary alcohol in benzyl N-((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate to the corresponding ketone. Several mild oxidizing agents can be employed for this transformation to avoid over-oxidation or side reactions. Common reagents include Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or Swern oxidation conditions.

The choice of oxidizing agent is critical to ensure a high yield and purity of the final product. DMP is often favored due to its mild reaction conditions and high efficiency.

Experimental Protocol: Oxidation of Benzyl N-((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

-

Dissolution: Dissolve benzyl N-((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Addition of Oxidizing Agent: Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.

-

Reaction: Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up: Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. The expected molecular weight is 231.25 g/mol for the molecular formula C₁₃H₁₃NO₃.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the compound.

Applications in Drug Discovery: A Gateway to Targeted Protein Degradation

The primary application of this compound is as a versatile building block in the synthesis of PROTACs.[3] The cyclopentenone moiety serves as a reactive handle for the attachment of linkers, which in turn are connected to a ligand for the target protein of interest.

Role in PROTAC Design and Synthesis

The synthesis of a PROTAC is a modular process involving the conjugation of three components: a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase. This compound is a precursor to the E3 ligase ligand portion of the molecule.

The general workflow for incorporating this building block into a PROTAC is as follows:

-

Deprotection: The Cbz group is removed, typically by hydrogenolysis using a palladium catalyst (Pd/C) and a hydrogen source, to reveal the free amine.

-

Linker Conjugation: The newly exposed amine is then coupled to a linker molecule that has a complementary reactive group (e.g., a carboxylic acid, which forms an amide bond).

-

Target Ligand Conjugation: The other end of the linker is then conjugated to a ligand that specifically binds to the protein of interest.

The modularity of this approach allows for the rapid generation of a library of PROTACs with different linkers and target ligands, facilitating the optimization of their degradation activity.

Caption: General workflow for the synthesis of a PROTAC molecule.

Sourcing and Supplier Information

The availability of high-quality this compound is crucial for reproducible research and development. Several chemical suppliers offer this compound, and it is important to consider factors such as purity, available quantities, and cost when selecting a vendor.

| Supplier | Purity | Available Quantities |

| Fluorochem | ≥95.0% | Inquire |

| CP Lab Safety | ≥97% | 1 gram |

| Allschoolabs | ≥97% | Inquire |

| Matrix Scientific | Inquire | Inquire |

Note: This table is not exhaustive and is intended for informational purposes only. Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. It is classified as an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in the synthesis of advanced therapeutics, particularly in the rapidly evolving field of targeted protein degradation. Its synthesis, while requiring careful stereochemical control, is achievable through established chemical transformations. As the development of PROTACs and other novel drug modalities continues to accelerate, the demand for high-quality, well-characterized intermediates like this compound will undoubtedly increase. This guide provides a foundational understanding for researchers to confidently incorporate this valuable compound into their drug discovery programs.

References

- 1. Buy Online - this compound - 97%, high purity , CAS No.138499-01-1 - We Deliver Worldwide [allschoolabs.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PROTAC Technology as a New Tool for Modern Pharmacotherapy | MDPI [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride [oakwoodchemical.com]

- 9. ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride | C6H12ClNO | CID 12899914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzyl carbamate | 621-84-1 [chemicalbook.com]

- 11. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 12. 205675-68-9 Cas No. | Benzyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | Matrix Scientific [matrixscientific.com]

- 13. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

The Synthetic Versatility and Medicinal Chemistry Potential of Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can serve as versatile synthons for drug candidates is of paramount importance. Among these, the 4-aminocyclopent-2-en-1-one core has emerged as a "privileged scaffold," a structural motif that is capable of binding to multiple biological targets. This technical guide provides an in-depth exploration of a key derivative of this scaffold: benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate. This compound, bearing the CAS number 138499-01-1, combines the reactive potential of the cyclopentenone ring with a readily cleavable N-protecting group, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1] The significance of this structural class is underscored by its presence in antiviral agents like carbovir and abacavir, highlighting the potential of its derivatives in therapeutic applications.[2] This guide will delve into the plausible synthetic routes, chemical characteristics, and potential applications of this compound, offering a comprehensive resource for researchers in the field.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and research. The table below summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 138499-01-1 | [1] |

| Molecular Formula | C13H13NO3 | [1] |

| Molecular Weight | 231.25 g/mol | |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | O=C1C=CC(NC(=O)OCC2=CC=CC=C2)C1 | [1] |

| Hazard Statement | Irritant |

Synthesis of this compound: A Plausible Enantiodivergent Approach

While specific literature detailing the synthesis of this compound is limited, a robust and adaptable synthetic strategy can be inferred from the successful enantiodivergent synthesis of its tert-butyl analogue, N-Boc-protected (R)- and (S)-4-aminocyclopent-2-en-1-one.[3] The following proposed synthesis leverages a chiral starting material to access both enantiomers of the target compound.

Conceptual Workflow of the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Hydroxyl Group

-

To a solution of (S)-4-hydroxycyclopent-2-en-1-one in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.2 equivalents).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench with saturated aqueous sodium bicarbonate solution and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the TBDMS-protected intermediate.

Step 2: Stereoselective Reduction of the Ketone

-

Dissolve the protected cyclopentenone in methanol at -78 °C.

-

Add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise, maintaining the temperature.

-

Stir for 2-3 hours at -78 °C, monitoring by TLC.

-

Quench the reaction by the slow addition of acetone, followed by saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the corresponding allylic alcohol.

Step 3: Mitsunobu Reaction for Introduction of the Carbamate

-

To a solution of the allylic alcohol, benzyl carbamate (1.5 equivalents), and triphenylphosphine (PPh3, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify by flash column chromatography on silica gel to isolate the N-substituted product.

Step 4: Deprotection of the Silyl Ether

-

Dissolve the silyl-protected carbamate in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M in THF).

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.

Step 5: Oxidation of the Allylic Alcohol

-

Dissolve the deprotected allylic alcohol in DCM.

-

Add activated manganese dioxide (MnO2, 10 equivalents) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Filter the reaction mixture through a pad of Celite®, washing with DCM.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the enone system, the carbamate, and the benzyl group.

Reactions of the Enone System

The α,β-unsaturated ketone is a Michael acceptor, susceptible to 1,4-conjugate addition by a variety of nucleophiles. This allows for the introduction of diverse substituents at the 5-position of the cyclopentenone ring. Furthermore, the ketone carbonyl can undergo standard 1,2-addition reactions.

The Benzyl Carbamate Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal.[4] Deprotection is typically achieved by catalytic hydrogenation (e.g., H2, Pd/C), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. This orthogonality allows for the selective deprotection of the amine in the presence of other sensitive functional groups.

Caption: Deprotection of the benzyl carbamate group.

Applications in Medicinal Chemistry and Drug Development

The 4-aminocyclopentenone scaffold is a cornerstone in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity.[2][5] this compound serves as a key intermediate for the elaboration of such molecules.

Potential Role as a Building Block for Bioactive Molecules

The orthogonal protection strategy inherent in this molecule allows for the sequential modification of the cyclopentenone core. For instance, after a Michael addition to the enone, the benzyl carbamate can be deprotected to reveal a primary amine, which can then be further functionalized, for example, by coupling with a heterocyclic base to form a nucleoside analogue.

Conclusion

This compound is a strategically important synthetic intermediate that holds considerable promise for the development of novel therapeutic agents. Its synthesis, while not extensively documented, can be reliably approached using established methodologies for related compounds. The unique combination of a reactive enone system and a readily removable amine protecting group provides a versatile platform for the construction of complex molecular architectures, particularly in the realm of antiviral drug discovery. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and its potential applications, serving as a valuable resource for researchers aiming to harness the synthetic potential of this powerful building block.

References

discovery and history of cyclopentenone carbamates

An In-depth Technical Guide to the Discovery, Synthesis, and Therapeutic Potential of Cyclopentenone Carbamates

The convergence of distinct, biologically active pharmacophores into single molecular entities represents a powerful strategy in modern drug discovery. This guide delves into the scientific rationale and history behind the combination of two such moieties: the cyclopentenone ring and the carbamate functional group. While not historically classified as a distinct family, the synthesis of cyclopentenone carbamates represents a logical progression in medicinal chemistry, aiming to synergize the potent electrophilic signaling of the cyclopentenone core with the versatile drug design applications of the carbamate group. We will explore the historical context of each component, from the discovery of prostaglandins to the establishment of carbamates as mainstays in pharmacology. This will be followed by a detailed examination of the synthetic strategies employed to create these hybrid structures and an expert analysis of their potential mechanisms of action and future therapeutic applications.

PART 1: The Cyclopentenone Core: A Biologically Privileged Scaffold

The cyclopentenone ring system, particularly the α,β-unsaturated ketone, is a recurring motif in a variety of natural products with potent biological activities. Its significance in medicinal chemistry stems from its role as a reactive electrophile, capable of interacting with cellular nucleophiles to modulate key signaling pathways.

Historical Perspective: The Prostaglandin Archetype

The story of cyclopentenones in biology is inextricably linked to the discovery of prostaglandins (PGs). These lipid compounds, first identified in the 1930s, are characterized by a cyclopentane ring. A specific subset, the cyclopentenone prostaglandins (cyPGs), including PGA₂, PGA₁, and PGJ₂, are formed through dehydration of their respective precursors (PGE₂, PGE₁, and PGD₂)[1].

The J-series of prostaglandins, such as 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂), have garnered significant attention for their potent anti-inflammatory, anti-neoplastic, and anti-viral properties[1]. A crucial finding was that many of these effects are not mediated by traditional G-protein coupled prostanoid receptors. Instead, the bioactivity is directly attributed to the chemical reactivity of the cyclopentenone ring itself[1].

The α,β-Unsaturated Carbonyl: A Covalent Warhead

The key to the biological activity of cyPGs and other cyclopentenone-containing molecules is the electrophilic carbon atom in the α,β-unsaturated carbonyl system. This moiety acts as a Michael acceptor, readily undergoing conjugate addition with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins.

This ability to form covalent bonds allows cyclopentenones to directly interact with and inhibit key cellular proteins. A primary target is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. Cyclopentenones can inhibit NF-κB activation through multiple mechanisms, including direct modification of critical cysteine residues on the NF-κB protein itself or on its upstream activating kinase, IKK[1]. This covalent interaction provides a durable and potent inhibitory effect. The introduction of the cyclopentenone moiety into other molecular scaffolds, such as jasmonates and chalcones, has been shown to significantly boost their anticancer potential[2][3].

Caption: Mechanism of NF-κB inhibition by cyclopentenones.

Synthetic Strategies for the Cyclopentenone Ring

The importance of the cyclopentenone unit has driven the development of numerous synthetic methodologies. Chiral cyclopentenones are particularly valuable as precursors for prostaglandins and other bioactive molecules[4]. Key synthetic approaches include:

-

Nazarov Cyclization: An acid-catalyzed electrocyclic reaction of divinyl ketones[5][6].

-

Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, often mediated by cobalt or rhodium catalysts[5][6].

-

Rearrangement from Furans: Acid-catalyzed rearrangement of furylcarbinols provides a straightforward route to 4-hydroxy-2-cyclopentenones, which are versatile intermediates[4].

-

Palladium-Catalyzed Carbonylative Cyclization: This method can be used to prepare cyclopentenones from dienyl triflates, iodides, or bromides[5].

PART 2: The Carbamate Group: A Versatile Tool in Medicinal Chemistry

The carbamate functional group (also known as a urethane) is a cornerstone of modern drug design. Structurally an amide-ester hybrid, it possesses a unique combination of chemical stability and hydrogen-bonding capability that medicinal chemists have exploited extensively[7].

Properties and Synthesis

Carbamates are generally more stable to chemical and enzymatic hydrolysis than esters, but more susceptible than amides[8]. This tunable stability is a key feature in their application. The nitrogen atom's lone pair delocalizes into the carbonyl, creating a planar, rigid structure that can influence molecular conformation and binding to biological targets[7].

Common synthetic routes to carbamates include:

-

Reaction of an alcohol/phenol with an isocyanate.

-

Reaction of an amine with a chloroformate.

-

Use of phosgene-alternatives like mixed carbonates [7].

-